molecular formula C20H15Cl2N3O5S B5174253 N~1~-(3,5-dichlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3,5-dichlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5174253
M. Wt: 480.3 g/mol
InChI Key: UKJWEQCKBDYNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,5-dichlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as DCPG, and it has been found to have potential applications in various fields such as neuroscience, pharmacology, and biochemistry.

Mechanism of Action

DCPG modulates the activity of NMDA receptors by binding to a specific site on the receptor. This binding enhances the activity of the receptor by increasing the duration of the open state and the frequency of channel opening. This leads to increased calcium influx into the cell, which can activate various signaling pathways involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DCPG has been found to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process involved in memory formation. DCPG has also been found to increase the release of various neurotransmitters such as glutamate and dopamine, which can have a significant impact on brain function. Additionally, DCPG has been found to have potential anti-inflammatory effects, which can be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

DCPG has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Additionally, DCPG has been extensively studied, and its mechanism of action is well understood. However, one limitation of DCPG is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in lab experiments.

Future Directions

There are several future directions for research on DCPG. One potential direction is to investigate its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to understand the long-term effects of DCPG on brain function and behavior. Finally, future studies could investigate the potential use of DCPG in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

DCPG is synthesized by reacting 3,5-dichloroaniline, 4-nitrobenzene sulfonyl chloride, and glycine in the presence of a base. The reaction produces a white crystalline solid that is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.

Scientific Research Applications

DCPG has been extensively studied for its potential application in neuroscience and pharmacology. It has been found to modulate the activity of NMDA receptors, which are involved in various physiological processes such as learning and memory. DCPG has been shown to enhance the activity of NMDA receptors, which can lead to increased synaptic plasticity and improved cognitive function. Additionally, DCPG has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O5S/c21-14-10-15(22)12-16(11-14)23-20(26)13-24(17-6-8-18(9-7-17)25(27)28)31(29,30)19-4-2-1-3-5-19/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJWEQCKBDYNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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